2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester
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Overview
Description
2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester typically involves the reaction of 2-(Piperidin-4-yl)thiazole-5-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic and heteroaromatic compounds.
Scientific Research Applications
2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of reversible covalent bonds. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridineboronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
2-(Piperidin-4-yl)thiazole-5-boronic acid pinacol ester is unique due to its thiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where specific interactions with biological targets are required .
Properties
IUPAC Name |
2-piperidin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-9-17-12(20-11)10-5-7-16-8-6-10/h9-10,16H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYULENITZHNKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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